molecular formula C30H24N2O4 B2590195 3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide CAS No. 887889-66-9

3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2590195
CAS No.: 887889-66-9
M. Wt: 476.532
InChI Key: PIYQQBVYRUMAAI-UHFFFAOYSA-N
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Description

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the use of 8-aminoquinoline directed C–H arylations followed by transamidations . The process begins with the arylation of the benzofuran scaffold using palladium catalysis to introduce various aryl and heteroaryl substituents at the C3 position. This is followed by a transamidation reaction to introduce the carboxamide group.

Industrial Production Methods

Industrial production of benzofuran derivatives often involves catalytic strategies to ensure high yield and efficiency. The use of proton quantum tunneling and free radical cyclization cascades are some of the innovative methods employed to construct complex benzofuran ring systems . These methods are advantageous due to their high yield and fewer side reactions.

Chemical Reactions Analysis

Types of Reactions

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating biological processes. For example, it may act as an enzyme inhibitor, affecting pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-([1,1’-biphenyl]-4-ylcarboxamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity

Properties

IUPAC Name

N-(4-ethoxyphenyl)-3-[(4-phenylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24N2O4/c1-2-35-24-18-16-23(17-19-24)31-30(34)28-27(25-10-6-7-11-26(25)36-28)32-29(33)22-14-12-21(13-15-22)20-8-4-3-5-9-20/h3-19H,2H2,1H3,(H,31,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYQQBVYRUMAAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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